molecular formula C11H11NO B8366615 3,4-Dihydro-2-naphthalenecarboxamide

3,4-Dihydro-2-naphthalenecarboxamide

Cat. No.: B8366615
M. Wt: 173.21 g/mol
InChI Key: VEBYIGGYOBSBCS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-naphthalenecarboxamide is a partially hydrogenated naphthalene derivative featuring a carboxamide functional group at the 2-position. Its structure combines a bicyclic framework with reduced aromaticity compared to fully unsaturated naphthalene, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3,4-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C11H11NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H2,12,13)

InChI Key

VEBYIGGYOBSBCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2-naphthalenecarboxamide typically involves the amidation of 3,4-dihydronaphthalene-2-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of 3,4-Dihydro-2-naphthalenecarboxamide may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity while minimizing waste and reaction time. The choice of reagents and conditions is optimized to achieve cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.

Scientific Research Applications

3,4-Dihydro-2-naphthalenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-naphthalenecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved in its action include the modulation of enzymatic activity and interference with metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3,4-Dihydro-2-naphthalenecarboxamide and related compounds:

Compound Core Structure Substituents Key Functional Groups
3,4-Dihydro-2-naphthalenecarboxamide Dihydronaphthalene Carboxamide at C2 Amide, partially hydrogenated ring
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridine Adamantyl, pentyl, oxo groups Amide, ketone, alkyl chains
1,2,3,4-Tetrahydronaphthalene-1-carboxamide Tetrahydronaphthalene Carboxamide at C1 Amide, fully hydrogenated ring
3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide Naphthalene Hydroxy, methylphenyl groups Amide, hydroxyl, aromatic ring

Key Observations :

  • Aromaticity vs.
  • Substituent Effects : Bulky groups like adamantyl (in naphthyridine derivatives) enhance binding to hydrophobic pockets in target proteins, while polar groups (e.g., hydroxy in ) may improve solubility .

Insights :

  • Yield Challenges : The low yield (25%) for naphthyridine derivatives suggests synthetic complexity due to multiple substituents, whereas simpler dihydro- or tetrahydronaphthalene carboxamides may offer more scalable routes.
  • Analytical Trends : Carboxamides consistently show strong C=O stretches in IR (~1680 cm⁻¹) and proton environments indicative of amide NH in ¹H NMR (δ 6.5–8.0 ppm) .

Pharmacological and Application Profiles

  • Anti-Infective Potential: Naphthyridine carboxamides (e.g., Compound 67) demonstrate activity against bacterial targets, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases .
  • CNS Applications : Tetrahydronaphthalene carboxamides are explored for neuroprotective effects, with sterility and pH stability (5.8–6.5) making them suitable for injectable formulations .
  • Solubility vs. Bioavailability: The hydroxy-substituted naphthalene carboxamide may exhibit higher aqueous solubility than its non-polar counterparts, though this could reduce blood-brain barrier penetration.

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